molecular formula C8H8N2O B1304758 (2-Phenylhydrazinylidene)acetaldehyde CAS No. 20672-18-8

(2-Phenylhydrazinylidene)acetaldehyde

Cat. No.: B1304758
CAS No.: 20672-18-8
M. Wt: 148.16 g/mol
InChI Key: YJOTYSZYWLJWBH-UHFFFAOYSA-N
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Description

It appears as a yellow to orange crystalline solid and is commonly used in medical, environmental, and industrial research.

Scientific Research Applications

(2-Phenylhydrazinylidene)acetaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic reagent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Safety and Hazards

The safety data sheet for acetaldehyde indicates that it is extremely flammable and harmful if swallowed. It can cause serious eye irritation, respiratory irritation, and is suspected of causing genetic defects and cancer .

Future Directions

Research on aldehydes like acetaldehyde is ongoing, with studies investigating their sources, toxicity, environmental analysis, and control in food . Other research focuses on their reactions with other compounds and their implications for atmospheric processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylhydrazinylidene)acetaldehyde typically involves the reaction of phenylhydrazine with acetaldehyde. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Phenylhydrazinylidene)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, forming different hydrazone derivatives

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like 2,4-dinitrophenylhydrazine (Brady’s reagent) are used for substitution reactions

Major Products:

    Oxidation: Produces acids or ketones.

    Reduction: Forms hydrazine derivatives.

    Substitution: Yields hydrazone derivatives

Comparison with Similar Compounds

    Phenylhydrazine: A related compound with similar chemical properties but different applications.

    Hydrazone Derivatives: Compounds formed by the reaction of hydrazines with aldehydes or ketones.

    Aldehydes and Ketones: Compounds with carbonyl groups that undergo similar chemical reactions

Uniqueness: (2-Phenylhydrazinylidene)acetaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable hydrazone derivatives makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(phenylhydrazinylidene)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-6-9-10-8-4-2-1-3-5-8/h1-7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOTYSZYWLJWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379017
Record name (2-Phenylhydrazinylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20672-18-8
Record name (2-Phenylhydrazinylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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